molecular formula C9H5F2N B11916601 3,6-Difluoroquinoline

3,6-Difluoroquinoline

Cat. No.: B11916601
M. Wt: 165.14 g/mol
InChI Key: SIYNGHHCEVKSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. For instance, this compound can be synthesized from 3,6-dichloroquinoline by replacing the chlorine atoms with fluorine using a fluoride source such as potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products: The reactions of this compound can yield a variety of products, including substituted quinolines, quinoline oxides, and complex aromatic compounds.

Scientific Research Applications

3,6-Difluoroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.

    Industry: Utilized in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3,6-Difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

  • 3-Fluoroquinoline
  • 6-Fluoroquinoline
  • 3,5-Difluoroquinoline
  • 3,7-Difluoroquinoline

Comparison: 3,6-Difluoroquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

3,6-difluoroquinoline

InChI

InChI=1S/C9H5F2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H

InChI Key

SIYNGHHCEVKSMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)F

Origin of Product

United States

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